2-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-6-4-3-5-14(15)16/h3-6,12-13,17H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULWKXJJWOMYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with N-((1-isopropylpiperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
2-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antibacterial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound’s isopropylpiperidinylmethyl group distinguishes it from simpler analogs like 2-fluoro-N-(2-methylphenyl)benzenesulfonamide , which lacks a heterocyclic moiety. This structural feature may enhance binding to hydrophobic enzyme pockets or improve pharmacokinetic properties.
- In contrast, the pyrazolopyrimidine- and triazolopyrimidine-containing analogs (e.g., compounds from ) exhibit extended aromatic systems, likely targeting nucleotide-binding domains in kinases or nucleic acid-related enzymes.
The triazolopyrimidine derivative (8e) from is herbicidal, highlighting the role of trifluoromethyl groups in agrochemical activity, possibly through disruption of plant-specific metabolic pathways.
Physicochemical Properties :
- The target compound’s estimated molecular weight (~354.4 g/mol) is intermediate between smaller analogs (e.g., 265.3–281.3 g/mol) and larger kinase inhibitors (e.g., 589.1 g/mol), balancing permeability and target engagement.
- Purity and synthetic yields vary significantly, with simpler derivatives (e.g., 97% purity for 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide ) being more readily accessible than complex heterocyclic hybrids (28% yield in ).
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step protocols similar to those in , including Suzuki couplings or nucleophilic substitutions. Its isopropylpiperidine moiety may require protective-group strategies to avoid side reactions.
- Structure-Activity Relationships (SAR) :
- Fluorine at the 2-position of the benzene ring is conserved across analogs, suggesting its role in enhancing electronegativity or metabolic stability .
- Piperidine-containing derivatives (e.g., the target compound and N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine ) are prevalent in kinase inhibitor patents, implying their utility in targeting ATP-binding sites.
Biological Activity
2-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is , with a molecular weight of approximately 295.36 g/mol. The compound features a fluorinated benzene ring, a piperidine moiety, and a sulfonamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Compounds with sulfonamide groups often exhibit inhibitory effects on enzymes such as carbonic anhydrase and certain kinases. The presence of the fluorine atom may enhance binding affinity due to increased lipophilicity and electronic effects.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Its structure allows it to interact with specific signaling pathways involved in cancer progression.
In Vitro Studies
In vitro assays have demonstrated that 2-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 (leukemia) | 0.87 | Inhibition of FLT3 kinase |
| A549 (lung cancer) | 1.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 2.0 | Cell cycle arrest |
These data indicate that the compound can effectively inhibit cell growth through multiple mechanisms, including apoptosis and cell cycle regulation.
In Vivo Studies
In vivo studies using xenograft models have shown promising results:
- Tumor Growth Inhibition : Administration of the compound at a dosage of 20 mg/kg per day resulted in a significant reduction in tumor volume in mouse models of leukemia and breast cancer. The treatment was well-tolerated with no significant toxicity reported.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Leukemia Treatment : A study involving MV4-11 xenografts demonstrated that treatment with the compound led to a marked decrease in tumor growth compared to control groups, suggesting its potential as a targeted therapy for FLT3-mutated leukemias.
- Breast Cancer Metastasis : Another investigation revealed that the compound significantly reduced lung metastasis in a 4T1 mouse model, indicating its efficacy in preventing metastatic spread.
Q & A
Q. How can high-throughput crystallographic techniques be applied to study polymorphs of this sulfonamide derivative?
- Methodological Answer : Robotic crystallization (e.g., FORMULATRIX) screens >100 conditions (pH, solvent) to identify polymorphs. SHELXD/XSCALE processes diffraction data, while Hirshfeld surface analysis (CrystalExplorer) distinguishes polymorphic packing motifs. High-throughput refinement pipelines (e.g., CCP4) accelerate structure determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
